1,1,1-Trichloroethane

Catalog No.
S569912
CAS No.
71-55-6
M.F
C2H3Cl3
C2H3Cl3
CCl3CH3
M. Wt
133.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trichloroethane

CAS Number

71-55-6

Product Name

1,1,1-Trichloroethane

IUPAC Name

1,1,1-trichloroethane

Molecular Formula

C2H3Cl3
C2H3Cl3
CCl3CH3

Molecular Weight

133.40 g/mol

InChI

InChI=1S/C2H3Cl3/c1-2(3,4)5/h1H3

InChI Key

UOCLXMDMGBRAIB-UHFFFAOYSA-N

SMILES

CC(Cl)(Cl)Cl

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
In water, 1,290 mg/L at 25 °C
Soluble in acetone, benzene, methanol, carbon tetrachloride and ether
Soluble in all common organic solvents and is a very good solvent for fats, paraffins, and other organic compounds.
In water, 1,100 mg/L at 25 °C
1.29 mg/mL at 25 °C
Solubility in water: poor
0.4%

Synonyms

1,1,1-TRICHLOROETHANE;'CHLOROTHENE';methyltrichloromethane;METHYLCHLOROFORM;1,1,1-TCE;1,1,1-Trichloorethaan;1,1,1-Trichloraethan;1,1,1-Trichlorethan

Canonical SMILES

CC(Cl)(Cl)Cl
  • Solvent

    Due to its non-flammability and ability to dissolve a wide range of organic compounds, 1,1,1-Trichloroethane was frequently used as a solvent in various scientific disciplines, including:

    • Chemistry: Extraction of organic compounds from biological samples and various materials. Source: Dreher EL et al; Chloroethanes and Chloroethylenes. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2014). New York, NY: John Wiley & Sons. Online Posting Date: Nov 19, 2014
    • Biology: Studies of lipids, proteins, and other biomolecules. ]
    • Environmental science: Analysis of environmental samples for organic contaminants. ]
  • Refrigerant

    1,1,1-Trichloroethane was used as a refrigerant in certain scientific equipment, particularly before the development of more environmentally friendly alternatives. [Source: IARC Monographs Volume 130: 1,1,1-Trichloroethane and Four Other Industrial Chemicals. ]

Limited Use Today:

Due to concerns about its environmental impact and potential health risks, the use of 1,1,1-Trichloroethane in scientific research has significantly declined since the 1990s. Many countries have implemented regulations restricting its production and use due to its ozone-depleting properties.

However, under specific regulations and controlled environments, limited applications of 1,1,1-Trichloroethane may still be allowed for essential scientific research purposes, such as:

  • Medical device cleaning: In specific instances as a cleaning agent for certain medical devices due to its effectiveness in removing grease and oil. [Source: IARC Monographs Volume 130: 1,1,1-Trichloroethane and Four Other Industrial Chemicals. ]
  • Calibration standards: As a reference compound in certain analytical techniques due to its well-defined properties.

1,1,1-Trichloroethane, also known as methyl chloroform or chlorothene, is a colorless liquid with a sweet odor []. It is a synthetic organochlorine compound with the chemical formula CH3CCl3 and is an isomer of 1,1,2-trichloroethane [].

1,1,1-Trichloroethane was once widely used in industrial settings due to its excellent solvent properties for various organic compounds []. However, its production and use have been significantly restricted due to its ozone-depleting effects [].


Molecular Structure Analysis

The molecular structure of 1,1,1-Trichloroethane features a tetrahedral carbon atom (sp3 hybridization) bonded to three chlorine atoms and a methyl group (CH3). The four chlorine and hydrogen atoms create a tetrahedral arrangement around the central carbon. This symmetrical structure contributes to the non-polar character of the molecule despite the presence of polar chlorine atoms []. The good polarizability of the chlorine atoms allows 1,1,1-Trichloroethane to effectively dissolve non-polar organic compounds that are insoluble in hydrocarbons [].


Chemical Reactions Analysis

Synthesis:

Commercially, 1,1,1-Trichloroethane was primarily produced by the reaction of tetrachloromethane (CCl4) with hydrogen sulfide (H2S) in the presence of a catalyst such as aluminum chloride (AlCl3) [].

Balanced Chemical Equation:

CCl4 + H2S + AlCl3 (catalyst) → CH3CCl3 + HCl + AlClS

Decomposition:

At high temperatures, 1,1,1-Trichloroethane can decompose to form various chlorinated hydrocarbons and hydrogen chloride. The specific products depend on the temperature and reaction conditions.

Other Relevant Reactions:

1,1,1-Trichloroethane can undergo halogenation reactions with other halogens like chlorine or bromine, resulting in the formation of more highly chlorinated or brominated ethanes.


Physical And Chemical Properties Analysis

  • Melting Point: -63.5 °C []
  • Boiling Point: 74 °C (165.2 °F) []
  • Density: 1.32 g/cm³ []
  • Solubility: Slightly soluble in water (4.3 g/L at 25 °C) []. Miscible with most organic solvents.
  • Stability: Stable under normal conditions. Decomposes at high temperatures (> 600 °C).
  • Flammability: Non-flammable.

Mechanism of Action (Not Applicable)

1,1,1-Trichloroethane does not have a well-defined biological role and is not used in any biological processes.

1,1,1-Trichloroethane is considered a hazardous substance due to several factors:

  • Toxicity: Inhalation of 1,1,1-Trichloroethane vapors can cause central nervous system depression, dizziness, nausea, and headaches. Chronic exposure may lead to liver and kidney damage.
  • Environmental Impact: As mentioned earlier, 1,1,1-Trichloroethane is an ozone-depleting substance. Its release into the atmosphere can contribute to the depletion of the ozone layer, which protects us from harmful ultraviolet radiation [].

Data:

  • The American Conference of Governmental Industrial Hygienists (ACGIH) has set a threshold limit value (TLV) of 350 ppm (1900 mg/m³) for 1,1,1-Trichloroethane exposure in the workplace.

Regulations:

The production and use of 1,1,1-Trichloroethane are regulated under the Montreal Protocol on Substances that Deplete the Ozone Layer.

Safety Precautions:

  • Avoid inhalation of vapors.
  • Wear appropriate personal protective equipment (PPE) when handling the compound.
  • Ensure proper ventilation in work areas.
  • Follow regulations for disposal of waste containing 1,1,1-Trichloroethane.

  • Production: The synthesis of 1,1,1-trichloroethane typically involves two main steps:
    • The reaction of vinyl chloride with hydrogen chloride to produce 1,1-dichloroethane:
      CH2=CHCl+HClCH3CHCl2\text{CH}_2=\text{CHCl}+\text{HCl}\rightarrow \text{CH}_3\text{CHCl}_2
    • The subsequent chlorination of 1,1-dichloroethane under ultraviolet light:
      CH3CHCl2+Cl2CH3CCl3+HCl\text{CH}_3\text{CHCl}_2+\text{Cl}_2\rightarrow \text{CH}_3\text{CCl}_3+\text{HCl}
  • Reactivity: It can react with metals such as zinc and sodium hydroxide, producing various byproducts. For instance, when reacting with zinc, it can yield ethane and 1,1-dichloroethane .

While 1,1,1-trichloroethane is considered less toxic than some other chlorinated hydrocarbons, exposure can lead to health effects such as dizziness, headaches, and loss of coordination at high concentrations. Chronic exposure may result in more severe health issues including arrhythmias and potential neurotoxicity . It is classified as a moderate health hazard due to its potential to cause temporary incapacitation or residual injury upon inhalation or skin contact .

The predominant method for synthesizing 1,1,1-trichloroethane involves the two-step process previously mentioned. Additionally, it can be produced through the reaction of 1,1-dichloroethylene with hydrogen chloride in the presence of a catalyst like iron(III) chloride . This method offers a pathway to obtain the compound while minimizing side products.

Historically, 1,1,1-trichloroethane has been used in various applications:

  • Solvent: It served as an effective solvent for cleaning metal parts and electronic devices.
  • Aerosol Propellant: Utilized in aerosol formulations prior to regulatory restrictions.
  • Chemical Intermediate: Employed in the production of other chemicals including insecticides and household cleaners .

Due to its environmental impact and regulatory restrictions post-Montreal Protocol, many of these applications have been phased out.

Research indicates that 1,1,1-trichloroethane reacts with zero-valent metals such as zinc and aluminum. These reactions can lead to the formation of flammable gases and other hazardous byproducts. Studies have shown that when exposed to aluminum surfaces without inhibitors, it reacts vigorously . Additionally, its photolysis in the atmosphere contributes to ozone depletion by producing chlorine radicals that can catalyze ozone destruction .

Several compounds share structural similarities with 1,1,1-trichloroethane. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
1,1-DichloroethaneC2H2Cl2\text{C}_2\text{H}_2\text{Cl}_2Used as an intermediate in synthesis; less toxic.
1,2-DichloroethaneC2H2Cl2\text{C}_2\text{H}_2\text{Cl}_2More toxic; potential carcinogen; used in chemical synthesis.
TrichloroethyleneC2HCl3\text{C}_2\text{HCl}_3Nonpolar solvent; more toxic than 1,1,1-trichloroethane; used in degreasing.
Carbon TetrachlorideCCl4\text{CCl}_4Highly toxic; formerly used as a solvent; banned due to health risks.

Uniqueness: What distinguishes 1,1,1-trichloroethane from these compounds is its relatively lower toxicity and its specific applications in industrial cleaning processes before regulatory limitations were imposed. Its unique synthesis pathway also sets it apart from other similar compounds.

Physical Description

1,1,1-trichloroethane appears as a colorless liquid with a sweet, pleasant odor. May irritate skin, eyes and mucous membranes. In high concentrations the vapors may have a narcotic effect. Nonflammable, but may decompose and emit toxic chloride fumes if exposed to high temperatures. Used as a solvent.
Liquid
Colorless liquid with a mild, chloroform-like odor; [NIOSH] Clear colorless liquid with a sweet odor; [Matheson Tri-Gas MSDS]
Colorless liquid with a sweet odor like chloroform; [HSDB]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a sweet, chloroform-like odor.
Colorless liquid with a mild, chloroform-like odor.

Color/Form

Colorless liquid
Clear liquid at ambient temperature

XLogP3

2.4

Exact Mass

131.930033 g/mol

Monoisotopic Mass

131.930033 g/mol

Boiling Point

165.4 °F at 760 mmHg (NTP, 1992)
74.0 °C
74 °C
74.00 °C. @ 760.00 mm Hg
165 °F

Flash Point

greater than 200 °F (NTP, 1992)
Flash point = none
>200 °F

Heavy Atom Count

5

Vapor Density

4.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.63 (Air = 1)
Relative vapor density (air = 1): 4.6
4.6

Density

1.31 at 68 °F (USCG, 1999) - Denser than water; will sink
1.3376 at 20 °C/4 °C
Chlorothene VG Solvent: Freezing Point -36.9 °C; Boiling range at 760 mm Hg 72-88 °C; Density 1.232 g/mL at 20 °C; Specific gravity 1.327 at 20 °C/20 °C, 1.333 at 60 °C/60 °C, 1.320 at 25 °C/25 °C; Heat of vaporization 7.8 kcal/mol at 20 °C, 7.5 kcal/mol at 50 °C, 7.1 kcal/mol at 80 °C (calculated); Dielectric constant at 24 °C 10.0 at 10+3 cps, 7.0 at 10+5 cps
Relative density (water = 1): 1.34
1.31
1.34

LogP

2.49 (LogP)
log Kow = 2.49
2.49

Odor

... Mild chloroform-like odor
Sweetish
Characteristic ethereal odor
Chloroform-like; sweetish

Odor Threshold

Odor Threshold Low: 16.0 [mmHg]
Odor Threshold High: 714.0 [mmHg]
Detection odor threshold from AIHA (mean = 390 ppm)
Odor threshold = 100 ppm
The odor may be noticeable at concentrations near 100 ppm, well below those known to cause physiological response. However, the odor at 500 ppm and even 1000 ppm is not so unpleasant as to discourage exposure. The odor has been described as strong and unpleasant at 1500-2000 ppm. It has been reported that female test subjects exposed to 350 ppm objected to the odor; however, this has not been an industrial problem.
It has an odor similar to chloroform.
100 ppm

Decomposition

When heated to decomposition, it emits irritating gases and toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride gas, chlorine, and phosgene.
Thermal decomposition of 1,1,1-trichloroethane occurs below 260 °C, while large amounts of hydrogen chloride and trace amount of phosgene form at temperatures above that level.

Melting Point

-26.5 °F (NTP, 1992)
-30 °C
-30.4 °C
-26.5 °F
-23 °F

UNII

113C650IR1

GHS Hazard Statements

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H420: Harms public health and the environment by destroying ozone in the upper atmosphere [Warning Hazardous to the ozone layer]

Use and Manufacturing

IDENTIFICATION: 1,1,1-Trichloroethane, also known as methyl chloroform, is a colorless liquid with a mild sweetish odor like chloroform. It is soluble in water. USE: 1,1,1-Trichloroethane was used as a degreasing agent and solvent. In the home, it was used in spot cleaners, glues and aerosol sprays. Manufacturing in the U.S. for in-home use stopped after January 2002. Production was allowed for essential uses until 2005. U.S. production for export was allowed until 2012. These actions were taken, because 1,1,1-trichloroethane depletes ozone in the earth's stratosphere. Current U.S. production is for use in making fluorochemicals. EXPOSURE: 1,1,1-Trichloroethane has been found in the air at low concentrations all over the world. High levels of exposure have occurred in people who inhaled glue or solvents on purpose. Exposure can occur from ingestion of contaminated water or food. If 1,1,1-trichloroethane is released to the air it will be very slowly degraded by reaction with other chemicals produced by sunlight reacting with water and air. It will cause ozone depletion. 1,1,1-Trichloroethane can travel long distances in air. If released to soil or water, it is not expected to bind to soil articles or suspended particles. 1,1,1-Trichloroethane is expected to move through soil. 1,1,1-Trichloroethane is expected to move into air from soils or water surfaces. 1,1,1-Tricloroethane may be degraded slowly by microorganisms and may not build up in tissues of aquatic organisms. RISK: Breathing in air with high concentrations of 1,1,1-trichloroethane for a short period of time can cause dizziness, lightheadedness, and incoordination. At very high concentrations, unconsciousness, irregular or slowed heart beat and death may occur. Decreased body weight and mild liver effects were found in laboratory animals given high daily doses of 1,1,1-trichloroethane in food. Some studies also reported central nervous system depression in laboratory animals repeatedly given high doses by mouth. No evidence for abortions, birth defects or impaired fertility was found in a study of laboratory animals given high doses of 1,1,1-trichloroethane in drinking water throughout two generations. No adverse effects on the liver or other tissues were found in studies of laboratory animals who breathed in moderately high concentrations of 1,1,1-trichloroethane in air for most of their lives. The International Agency for Research on Cancer determined that 1,1,1-trichloroethane is not classifiable as to its carcinogenicity in humans, based on inadequate evidence for cancer in humans and laboratory animals exposed to 1,1,1-trichloroethane. The U.S. EPA IRIS program determined that the available database provides inadequate information to assess the human carcinogenic potential of 1,1,1-trichloroethane. The potential for 1,1,1-trichloroethane to cause cancer in humans has not been assessed by the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Mechanism of Action

... 1,1,1-Trichloroethane sensitizes the heart to epinephrine and may induce cardiac arrhythmias and arrest.
The mechanism by which acute exposures to high concentrations of 1,1,1-trichloroethane depress the central nervous system is thought to involve interactions of the parent compound with lipids and/or proteins in neural membranes that lead to dysfunction. In general, the highly lipophilic nature of chlorinated hydrocarbons, such as 1,1,1-trichloroethane, allows them to cross the blood-brain barrier readily and partition into lipids in neuronal membranes. This property allows them to interfere with neural membrane function, bringing about central nervous system depression, behavioral changes, and anesthesia.

Vapor Pressure

100 mmHg at 68 °F ; 125 mmHg at 77 °F (NTP, 1992)
124.0 [mmHg]
124 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 13.3
100 mmHg

Pictograms

Irritant

Irritant

Impurities

1,2-Dichloroethane, 1,1-dichloroethane, chloroform, carbon tetrachloride, trichloroethylene, 1,1,2-trichloroethane, and vinylidene chloride.
Chemical was found by gas chromatography to contain 1,2-dichloroethane, 1,1-dichloroethane, chloroform, carbon tetrachloride, trichloroethylene, 1,1,2-trichloroethane, & vinylidene chloride. /1,1,1-trichloroethane/

Other CAS

71-55-6

Absorption Distribution and Excretion

1,1,1-Trichloroethane is rapidly taken up by humans after inhalation exposure. Experimental data collected in human subjects indicate that absorption of 1,1,1-trichloroethane is nearly complete following a single breath exposure, and that a steady-state lung retention of 25-30% in humans is achieved within 1-3 hours of continuous exposure. Steady-state blood levels are approximately 5-6 times that of alveolar air and increase with increasing air concentration, increasing alveolar ventilation and cardiac output. The percentage uptake of inhaled 1,1,1-trichloroethane decreased rapidly from approximately 95% at the beginning /single breath/ of a four-hour exposure to 30% at the end /steady state/.
The absorption of 1,1,1-trichloroethane by the skin in humans has been shown to be dependent on the duration of exposure and the area of skin exposed. 1,1,1-Trichloroethane vapours are absorbed through exposed skin to some extent, although absorption through the respiratory tract is expected to predominate during whole-body exposure to vapours. A quantitative examination of the relative magnitudes of percutaneous and respiratory absorption indicated that a whole-body exposure to 600 ppm (3280 mg/cu m) 1,1,1- trichloroethane for over 3.5 hours was equivalent to an inhalation exposure of only 0.6 ppm (3.3 mg/cu m) over the same time period.
After cessation of inhalation exposure, 1,1,1-trichloroethane is rapidly eliminated from the blood; 60-80% is eliminated within two hours after exposure and more than 95-99% within 50 hours.
Expired air concentrations after topical application of TCE or continuous immersion of the hand for 30 minutes were 0.5 ppm and 10 ppm respectively at 30 minutes post-exposure. In contrast, respiratory exposure for a similar time to levels sufficient to cause only mild symptoms, i.e. 910 ppm, was associated with expired air concentrations of around 35 ppm at 30 minutes post-exposure. The skin is therefore a considerably less significant route of absorption than the lung. ... Peak alveolar levels of 45 ppm /were estimated/ after immersion of both hands in TCE for 30 minutes, similar to peak levels observed after respiratory exposure of the same duration to 100-500 ppm in air. Penetration is less with topical application than after total immersion by a factor of about 20. They concluded that provided the solvent is not confined beneath an impermeable barrier there is little likelihood that toxic amounts will be absorbed during normal industrial use. The vapor itself is not absorbed in significant amounts through the skin.
For more Absorption, Distribution and Excretion (Complete) data for 1,1,1-TRICHLOROETHANE (28 total), please visit the HSDB record page.
Trichloroethane is rapidly absorbed through both the lungs and gastrointestinal tract, but cutaneous absorption probably is too slow to produce significant toxicity unless trapped against the skin by an impermeable barrier.
Wide variations in tissue trichloroethane concentrations occur with the largest amounts found in the lipid-rich brain tissue.
The lungs excrete most of an absorbed dose unchanged. Small amounts are metabolized to trichloroacetic acid and trichloroethanol, which are excreted by the kidney. Chronic accumulation probably does not occur, although repeated exposure induces hepatic p450 mixed-function oxidase enzymes.

Metabolism Metabolites

Metabolism appears to play a relatively minor role in the overall disposition of absorbed 1,1,1-trichloroethane in humans. Less than 10% of the absorbed dose is metabolized; a large fraction is excreted unchanged in exhaled air, regardless of the route of exposure. The major metabolites of 1,1,1-trichloroethane are water-soluble trichloroethanol and its glucuronide conjugate, trichloroacetic acid and carbon dioxide. The total amount of trichloroethanol and trichloroacetic acid excreted in urine accounts for 77% of the predicted amount of metabolized 1,1,1-trichloroethane. Excretion of trichloroethanol and trichloroacetic acid in urine is slow in relation to exhalation of 1,1,1-trichloroethane and these metabolites may accumulate with repeated exposure.
Metabolism following oral exposure is similar to metabolism following inhalation exposure. ... Approximately 3% of a dose ingested in drinking water by rats was metabolized and excreted as CO2 in expired air or as metabolites in urine. Mice metabolized 1,1,1-trichloroethane more extensively than rats. This is consistent with the metabolic differences between rats and mice following inhalation exposure, ... .
The data on 1,1,1-trichloroethane metabolism by animals are consistent with the human data. Approximately 90% of the inhaled dose is excreted unchanged in expired air, while the remainder is eliminated as CO2 in expired air and as trichloroethanol and trichloroacetic acid in the urine. A similar pattern of metabolism and subsequent excretion occurred in acutely and chronically exposed mice; the majority of 1,1,1-trichloroethane was excreted unchanged in the expired air and a small percentage was metabolized.
Metabolism has been shown to be saturable in animals over a range of exposure levels of 150-1500 ppm (820-8200 mg/cu m); thus, as the exposure level and absorbed dose increase, metabolism will contribute less to overall elimination of 1,1,1-trichloroethane.
For more Metabolism/Metabolites (Complete) data for 1,1,1-TRICHLOROETHANE (7 total), please visit the HSDB record page.
The lungs excrete most of an absorbed dose unchanged. Small amounts are metabolized to trichloroacetic acid and trichloroethanol, which are excreted by the kidney. Chronic accumulation probably does not occur, although repeated exposure induces hepatic p450 mixed-function oxidase enzymes.
Trichloroethane has known human metabolites that include Trichloroethanol.
Upon first exposure, 1,1,1-trichloroethane is rapidly and efficiently absorbed by the lung, skin, and gastrointestinal tract of humans. 1,1,1-Trichloroethane is distributed by the blood to tissues and organs throughout the body, including to developing fetuses, with preferential distribution to fatty tissues. The predominant pathway of elimination of 1,1,1-trichloroethane in humans, regardless of route of exposure, is exhalation of the unchanged compound. 1,1,1-Trichloroethane is metabolized oxidatively, at low rates, to trichloroethanol and trichloroacetic acid by the cytochrome P-450 mixed-function oxidase system. These metabolites are excreted in the urine, and other minor metabolites (carbon dioxide [CO2] and acetylene) are excreted in expired air. (L304)

Associated Chemicals

2,2,2-Trichloroethanol; 115-20-8

Wikipedia

1,1,1-Trichloroethane

Biological Half Life

Blood to expired air: 1-9 hours; trichloroethanol (blood): 10-27 hours; trichloroacetic acid (blood): 70-85 hours; [TDR, p. 1173]
8.7 +/- 1.8 hr (in human urine).
Human half-life of elimination was calculated for the following compartments: Vessel-rich tissues (0.8 hr); Muscle and skin (7 hr); Adipose tissue (35 hr) following exposure of subjects to 72 and 215 ppm methyl chloroform.
Following exposure /of rodents/ to 810 mg/cu m (150 ppm), the half-lives were 10 and 139 min, whereas with 8100 mg/cu m (1500 ppm), the half-lives were 36 and 238 min.

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes
Cosmetics -> Solvent

Methods of Manufacturing

For the industrial production of 1,1,1-trichloroethane, three different routes are in use: 1) from 1,1-dichloroethane by thermal or photochemical chlorination; 2) from 1,1,2-trichloroethane via 1,1-dichloroethylene; and 3) from ethane by direct chlorination.
Prepared by the action of chlorine on 1,1-dichloroethane; ... by the catalytic addition of HCl to 1,1-dichloroethylene.
Can be produced by refluxing chlorine monoxide with carbon tetrachloride and chloroethane.
By chlorination of vinyl chloride derived from 1,2-dichloroethane; hydrochlorination of vinylidine chloride derived from 1,2-dichloroethane; or thermal chlorination of ethane.
PREPARED BY THE ACTION OF CHLORINE ON 1,1-DICHLOROETHANE; ... BY THE CATALYTIC ADDITION OF HYDROGEN CHLORIDE TO 1,1-DICHLOROETHYLENE.
PREPD BY CATALYTIC CHLORINATION OF ETHANE OR ETHYLENE.

General Manufacturing Information

Industrial Gas Manufacturing
Plastics Material and Resin Manufacturing
Ethane, 1,1,1-trichloro-: ACTIVE
Ethane, trichloro-: ACTIVE
1,1,1-Trichloroethane is considered a Class I ozone depleting substance. Under Section 604(e) of the Clean Air Act, EPA can authorize, through rulemaking, limited production of 1,1,1-trichloroethane for export to developing countries, for the purpose of satisfying their basic domestic needs. The limits on such production must be no less stringent than the Montreal Protocol. EPA may not authorize an amount of production greater than 15 percent of baseline, and the exception must terminate no later than January 1, 2012 for 1,1,1-trichloroethane.
The sole U.S. producer is Axiall Corp. (which acquired PPG Industries Inc.'s chloralkali and derivatives business), and in Europe, 1,1,1-trichloroethane is produced by Kem One in France (Arkema's divested vinyl business).
1,1,1-Trichloroethane was used as a solvent in numerous industrial applications, such as cold and hot cleaning and vapor degreasing. Formulations were used as solvent for adhesives and metal cutting fluids. However, due to its classification as an ozone-depleting solvent, emissive use of 1,1,1-trichloroethane has been banned by the Montreal Protocol. Since then, production has served as feedstock for fluorocarbons, such as HFC-134a and HCFC-142b, which in turn have been used as feedstock to produce fluoropolymers, such as poly(vinylidene fluoride).

Analytic Laboratory Methods

Method: EPA-EAD 1624; Procedure: gas chromatography/mass spectrometry; Analyte: 1,1,1-trichloroethane; Matrix: water; Detection Limit: 10 ug/L.
Method: EPA-NERL 502.2; Procedure: gas chromatography with photoionization and electrolytic conductivity detectors; Analyte: 1,1,1-trichloroethane; Matrix: finished drinking water, raw source water, or drinking water in any treatment stage; Detection Limit: 0.03 ug/L.
Method: EPA-NERL 524.2; Procedure: gas chromatography/mass spectrometry; Analyte: 1,1,1-trichloroethane; Matrix: surface water, ground water, and drinking water in any stage of treatment; Detection Limit: 0.04 ug/L.
Method: EPA-OGWDW/TSC 551.1; Procedure: gas chromatography with electron capture detector; Analyte: 1,1,1-trichloroethane; Matrix: finished drinking water, drinking water during intermediate stages of treatment, and raw source water; Detection Limit: 0.005 ug/L.
For more Analytic Laboratory Methods (Complete) data for 1,1,1-TRICHLOROETHANE (28 total), please visit the HSDB record page.
EPA Method 8010. Direct Injection or Purge-and-Trap Gas Chromatography with a halogen-specific detector for the analysis of halogenated volatile organics including 1,1,1-trichloroethane in solid waste. Under the prescribed conditions, for 1,1,1-trichloroethane the method has a detection limit of 0.03 ug/l. Precision and method accuracy were found to be directly related to the concentration of the parameter and essentially independent of the sample matrix. /1,1,1-Trichloroethane/
EPA Method 8240. Gas Chromatography/Mass Spectrometry for the determination of volatile Organics. This method can be used to quantify most volatile organic compounds including 1,1,1-trichloroethane that have boiling points below 200 °C and are insoluble or slightly soluble in water. The detection limit is not given. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix. /1,1,1-Trichloroethane/
EPA Method 624. Purge-and-Trap Gas Chromatography/Mass Spectrometry for the analysis of purgeable organics including 1,1,1-trichloroethane in municipal and industrial discharges. Under the prescribed conditions, for 1,1,1-trichloroethane the method has a detection limit of 3.8 ug/l. Precision and method accuracy were found to be directly related to the concentration of the parameter and essentially independent of the sample matrix. /1,1,1-Trichloroethane/

Storage Conditions

Storage temp: Ambient; Venting: Pressure-vacuum.
Protection from moisture be provided for bulk storage, and do not store in aluminum containers.
Store in a cool, dry, well-ventilated location. Separate from oxidizing materials, ammonia, and active metals, such as aluminum.
Before being stored or transported over longer periods of time, chlorinated ethanes ... should be carefully analyzed for water, free acid, and stabilizers because decomposition may lead to excessive corrosion. ... Chlorinated ethanes should not be brought into contact with tanks, containers, valves, etc made of aluminum. /Chloroethanes/
For more Storage Conditions (Complete) data for 1,1,1-TRICHLOROETHANE (6 total), please visit the HSDB record page.
Storage temp: Ambient

Interactions

Mechanism of 1,1,1-trichloroethane-induced ventricular fibrillation was studied in mice. Adrenalectomized mice and mice treated with a cmpd (p286), which blocks the release of adrenal catecholamines, were not protected from 1,1,1-trichloroethane-induced fibrillation. The mice, whether adrenalectomized or not, were protected by reserpine and particularly by the beta-blocker, propranolol.
A 24 hr inhalation of methyl chloroform by male mice decreased sodium hexobarbital (80 mg/kg) induced hypnosis, but had no effect on sodium barbital or chloral hydrate induced hypnosis.
Acute behavioral and lethal effects of oral ethanol and inhaled 1,1,1-trichloroethane (TCE) alone and in combination were determined in mice. For lethality, ethanol shifted TCE concn-effect curve to left in parallel manner, with magnitude of shift directly related to dose of ethanol. Combinations of low doses of ethanol with TCE were usually supraadditive, while higher doses of ethanol were additive or infraadditive with TCE. Shifts to left of TCE concn-effect curves for behavioral testing similarly depended on dose of ethanol, but were nonparallel. Probably, in many combinations, significant acute toxicity may occur with joint admin. Health hazards to workers who ingest ethanol prior to on-the-job exposure to TCE are discussed.
Isopropanol & acetone ... enhanced hepatotoxicity with ... 1,1,1-trichloroethane.
For more Interactions (Complete) data for 1,1,1-TRICHLOROETHANE (6 total), please visit the HSDB record page.

Dates

Modify: 2023-09-13

Polyacrylic acid-b-polyptyrene covered Ni/Fe nanoparticles to remove 1,1,1-trichloroethane in water

Peng Zhou
PMID: 34187306   DOI: 10.1080/10934529.2021.1941704

Abstract

A new material, polyacrylic acid-b-polyptyrene (PAA-b-PS) covered Ni/Fe nanoparticles (PAA-b-PS-nZVI-Ni), was developed and evaluated for the selective dechlorination of 1,1,1-trichloroethane (1,1,1-TCA) in the presence of potential interferents. The average size of the PAA-b-PS coated Fe/Ni bimetallic nanoparticles was approximately 50 nm, which resulted from agglomeration prevention by PAA-b-PS. The removal efficiency of 1,1,1-TCA by an optimal dose with a 1.0 g/L Fe/Ni (Ni/Fe = 2 wt%) and 0.5 g/L PAA-b-PS-coated concentration was higher (87.5%) than that of bare Fe/Ni (60%). The pseudo-first-order rate constant (K
) of 1,1,1-TCA removal by PAA-b-PS-nZVI-Ni was 0.0142 min
within 240 min. Comparatively, the K
values of 1,1,1-TCA removal by other materials (Fe, pure bimetallic Fe/Ni, PAA-b-PS-Fe) were only 0.003, 0.0052 and 0.0103 min
, respectively. The 1,1,1-TCA removal efficacy by PAA-b-PS-nZVI-Ni showed no obvious gap regardless of pH or various common inorganic anions (NO
, HCO
and SO
) at different concentrations. However, humic acid (HA) had great influence on the degradation of 1,1,1-TCA. In conclusion, PAA-b-PS-covered Ni/Fe nanoparticles with its selectivity high effectiveness could be used as one remedial agent for the degradation of 1,1,1-TCA in water.


Long-term cometabolic transformation of 1,1,1-trichloroethane and 1,4-dioxane by Rhodococcus rhodochrous ATCC 21198 grown on alcohols slowly produced by orthosilicates

Riley A Murnane, Weijue Chen, Michael Hyman, Lewis Semprini
PMID: 33765462   DOI: 10.1016/j.jconhyd.2021.103796

Abstract

Long-term cometabolic transformation of 1,1,1-trichlorethane (1,1,1-TCA) and 1,4-dioxane (1,4-D) was achieved using slow release compounds (SRCs) as growth substrates for pure cultures of Rhodococcus rhodochrous ATCC 21198 (ATCC strain 21198). Resting cell transformation tests showed 1,4-D transformation occurred without a lag phase for cells grown on 2-butanol, while an induction period of several hours was required for 1-butanol grown cells. These observations were consistent with activity-based labeling patterns for monooxygenase hydroxylase components and specific rates of tetrahydrofuran (THF) degradation. 1,1,1-TCA and 1,4-D degradation rates for alcohol-grown cells were slower than those for cells grown on gaseous alkanes such as isobutane. Batch metabolism and degradation tests were performed, in the presence of 1,1,1-TCA and 1,4-D, with the growth of ATCC strain 21198 on alcohols produced by the hydrolysis of orthosilicates. Three orthosilicates were tested: tetrabutylorthosilicate (TBOS), tetra-s-butylorthosilicate (T2BOS), and tetraisopropoxysilane (T2POS). The measured rates of alcohol release in poisoned controls depended on the orthosilicate structure with TBOS, which produced a 1° alcohol (1-butanol), hydrolyzing more rapidly than T2POS and T2BOS, that produced the 2° alcohols 2-butanol and 2-propanol, respectively. The orthosilicates were added as light non-aqueous phase liquids (LNAPLs) with ATCC strain 21198 and formed dispersed droplets when continuously mixed. Continuous rates of oxygen (O
) consumption and carbon dioxide (CO
) production confirmed alcohol metabolism by ATCC strain 21198 was occurring. The rates of metabolism (TBOS > T2POS > T2BOS) were consistent with the rates of alcohol release via abiotic hydrolysis. 1,4-D and 1,1,1-TCA were continuously transformed in successive additions by ATCC strain 21198 over 125 days, with the rates highly correlated with the rates of metabolism. The metabolism of the alcohols was not inhibited by acetylene, while transformation of 1,4-D and 1,1,1-TCA was inhibited by this gas. As acetylene is a potent inactivator of diverse bacterial monooxygenases, these results suggest that monooxygenase activity was required for the observed cometabolic transformations but not for alcohol utilization. Alcohol concentrations in the biologically active reactors were maintained below the levels of detection, indicating they were metabolized rapidly after being produced. Much lower rates of O
consumption were observed in the reactors containing T2BOS, which has benefits for in-situ bioremediation. The results illustrate the importance of the structure of the SRC when developing passive aerobic cometabolic treatment systems.


A Synergistic Platform for Continuous Co-removal of 1,1,1-Trichloroethane, Trichloroethene, and 1,4-Dioxane via Catalytic Dechlorination Followed by Biodegradation

Yi-Hao Luo, Xiangxing Long, Boya Wang, Chen Zhou, Youneng Tang, Rosa Krajmalnik-Brown, Bruce E Rittmann
PMID: 33881824   DOI: 10.1021/acs.est.1c00542

Abstract

Groundwater co-contaminated with 1,4-dioxane, 1,1,1-trichloroethane (TCA), and trichloroethene (TCE) is among the most urgent environmental concerns of the U.S. Department of Defense (DoD), U.S. Environmental Protection Agency (EPA), and industries related to chlorinated solvents. Inspired by the pressing need to remove all three contaminants at many sites, we tested a synergistic platform: catalytic reduction of 1,1,1-TCA and TCE to ethane in a H
-based membrane palladium-film reactor (H
-MPfR), followed by aerobic biodegradation of ethane and 1,4-dioxane in an O
-based membrane biofilm reactor (O
-MBfR). During 130 days of continuous operation, 1,1,1-TCA and TCE were 95-98% reductively dechlorinated to ethane in the H
-MPfR, and ethane served as the endogenous primary electron donor for promoting 98.5% aerobic biodegradation of 1,4-dioxane in the O
-MBfR. In addition, the small concentrations of the chlorinated intermediate from the H
-MPfR, dichloroethane (DCA) and monochloroethane (MCA), were fully biodegraded through aerobic biodegradation in the O
-MBfR. The biofilms in the O
-MBfR were enriched in phylotypes closely related to the genera
known to biodegrade 1,4-dioxane.


Long-Term Continuous Co-reduction of 1,1,1-Trichloroethane and Trichloroethene over Palladium Nanoparticles Spontaneously Deposited on H

Yi-Hao Luo, Chen Zhou, Yuqiang Bi, Xiangxing Long, Boya Wang, Youneng Tang, Rosa Krajmalnik-Brown, Bruce E Rittmann
PMID: 33236898   DOI: 10.1021/acs.est.0c05217

Abstract

1,1,1-Trichloroethane (1,1,1-TCA) and trichloroethene (TCE) are common recalcitrant contaminants that coexist in groundwater. H
-induced reduction over precious-metal catalysts has proven advantageous, but its application to long-term continuous treatment has been limited due to poor H
-transfer efficiency and catalyst loss. Furthermore, catalytic reductions of aqueous 1,1,1-TCA alone or concomitant with TCE catalytic co-reductions are unstudied. Here, we investigated 1,1,1-TCA and TCE co-reduction using palladium nanoparticle (PdNP) catalysts spontaneously deposited on H
-transfer membranes that allow efficient H
supply on demand in a bubble-free form. The catalytic activities for 1,1,1-TCA and TCE reductions reached 9.9 and 11 L/g-Pd/min, values significantly greater than that reported for other immobilized-PdNP systems. During 90 day continuous operation, removals were up to 95% for 1,1,1-TCA and 99% for TCE. The highest steady-state removal fluxes were 1.5 g/m
/day for 1,1,1-TCA and 1.7 g/m
/day for TCE. The major product was nontoxic ethane (94% selectivity). Only 4% of the originally deposited PdNPs were lost over 90 days of continuous operation. Documenting long-term continuous Pd-catalyzed dechlorination at high surface loading with minimal loss of the catalyst mass or activity, this work expands understanding of and provides a foundation for sustainable catalytic removal of co-existing chlorinated solvents.


Two distinct Dehalobacter strains sequentially dechlorinate 1,1,1-trichloroethane and 1,1-dichloroethane at a field site treated with granular zero valent iron and guar gum

M Ivy Yang, Michael Previdsa, Elizabeth A Edwards, Brent E Sleep
PMID: 32858243   DOI: 10.1016/j.watres.2020.116310

Abstract

Chlorinated ethanes are environmental pollutants found frequently at many contaminated industrial sites. 1,1,1-Trichloroethane (1,1,1-TCA) can be dechlorinated and detoxified via abiotic transformation or biologically by the action of dechlorinating microorganisms such as Dehalobacter (Dhb). At a field site, it is challenging to distinguish abiotic vs. biotic mechanisms as both processes share common transformation products. In this study, we evaluated using the Dhb 16S rRNA gene and specific reductive dehalogenase genes as biomarkers for 1,1,1-TCA and 1,1-dichloroethane (1,1-DCA) dechlorination. We analyzed samples from laboratory groundwater microcosms and from an industrial site where a mixture of granular zero valent iron (ZVI) and guar gum was injected for 1,1,1-TCA remediation. Abiotic and biotic transformation products were monitored and the changes in dechlorinating organisms were tracked using quantitative PCR (qPCR) with primers targeting the Dhb 16S rRNA gene and two functional genes cfrA and dcrA encoding enzymes that dechlorinate 1,1,1-TCA to 1,1-DCA and 1,1-DCA to chloroethane (CA), respectively. The abundance of the cfrA- and dcrA-like genes confirmed that the two dechlorination steps were carried out by two distinct Dhb populations at the site. The biomarkers used in this study proved useful for monitoring different Dhb populations responsible for step-wise dechlorination and tracking biodegradation of 1,1,1-TCA and 1,1-DCA where both abiotic (e.g., with ZVI) and biotic processes co-occur.


Co-encapsulation of slow release compounds and Rhodococcus rhodochrous ATCC 21198 in gellan gum beads to promote the long-term aerobic cometabolic transformation of 1,1,1-trichloroethane, cis-1,2-dichloroethene and 1,4-dioxane

Mitchell T Rasmussen, Alyssa M Saito, Michael R Hyman, Lewis Semprini
PMID: 32083262   DOI: 10.1039/c9em00607a

Abstract

Rhodococcus rhodochrous ATCC 21198 (strain ATCC 21198) was successfully co-encapsulated in gellan gum beads with orthosilicates as slow release compounds (SRCs) to support aerobic cometabolism of a mixture of 1,1,1-trichloroethane (1,1,1-TCA), cis-1,2-dichloroethene (cis-DCE), and 1,4-dioxane (1,4-D) at aqueous concentrations ranging from 250 to 1000 μg L-1. Oxygen (O2) consumption and carbon dioxide (CO2) production showed the co-encapsulated cells utilized the alcohols that were released from the co-encapsulated SRCs. Two model SRCs, tetrabutylorthosilicate (TBOS) and tetra-s-butylorthosilicate (T2BOS), which hydrolyze to produce 1- and 2-butanol, respectively, were encapsulated in gellan gum (GG) at mass loadings as high as 10% (w/w), along with strain ATCC 21198. In the GG encapsulated beads, TBOS hydrolyzed 26 times faster than T2BOS and rates were ∼4 times higher in suspension than when encapsulated. In biologically active reactors, the co-encapsulated strain ATCC 21198 effectively utilized the SRC hydrolysis products (1- and 2-butanol) and cometabolized repeated additions of a mixture of 1,1,1-TCA, cis-DCE, and 1,4-D for over 300 days. The transformation followed pseudo-first-order kinetics. Vinyl chloride (VC) and 1,1-dichloroethene (1,1-DCE) were also transformed in the reactors after 250 days. In the long-term treatment, the batch reactors with co-encapsulated T2BOS GG beads achieved similar transformation rates, but at much lower O2 consumption rates than those with TBOS. The results demonstrate that the co-encapsulation technology can be a passive method for the cometabolic treatment of dilute groundwater plumes.


Characterization of bimetallic Fe/Ni nanoparticles supported by amphiphilic block copolymer and its application in removal of 1,1,1-trichloroethane in water

Kai Huang, Hao Bian, Meng Zhang, Cong Zhan, Can Li, Wei Zhang, Changzheng Cui, Qiang Lu, Kuangfei Lin, Jianhua Zhao
PMID: 32557070   DOI: 10.1007/s11356-020-09399-4

Abstract

The iron and nickel bimetallic nanoparticles supported by the block copolymer polystyrene-block-poly (acrylic acid) (PS-b-PAA-nZVI-Ni) were synthesized successfully and were applied to assess the degradation of 1,1,1-trichloroethane (1,1,1-TCA) in water. An optimal dose of Ni loading was 2 wt%, while an optimal mass ratio of PS-b-PAA to Ni/Fe, i.e., 0.5:1, at which the dechlorination efficiency was a maximum. The size of PS-b-PAA-nZVI-Ni nanoparticles (average size ~ 50 nm) was three times smaller than that of nZVI-Ni due to the prevention of agglomeration of the resultant zerovalent iron nanoparticles by PS-b-PAA. In the applying aspect, the pseudo-first-order rate constant (K
) of 1,1,1-TCA removal by PS-b-PAA-nZVI-Ni was 0.0142 min
within 240 min, which was approximately five times higher than nZVI. Meanwhile, PS-b-PAA-supported nZVI-Ni nanoparticles penetrated much deeper in quartz sand columns than nZVI-Ni nanoparticles, indicating PS-b-PAA had significant influence on nZVI transport. The findings from this study suggested that PS-b-PAA-nZVI-Ni, with its high reactivity, selective screening for 1,1,1-TCA, could be one significant potential for use as remedial agent to treat chlorinated solvents in water.


A multi-path chain kinetic reaction model to predict the evolution of 1,1,1-trichloroethane and its daughter products contaminant-plume in permeable reactive bio-barriers

Wenbing Wang, Yanqing Wu
PMID: 31434179   DOI: 10.1016/j.envpol.2019.07.103

Abstract

Permeable reactive bio-barriers (Bio-PRBs) are a new and developing technique for in situ remediation of groundwater contamination. Some remediation technologies have often been impeded by insufficient understanding of contaminant transport and transformation in the subsurface environment. Therefore, advanced knowledge in contaminant transport and reactions in Bio-PRBs will be crucial to the successful practical application of this technique. A two-dimensional reaction model C1 was developed for predicting the multi-path chain kinetic reaction of 1,1,1-trichloroethane (1,1,1-TCA) in Bio-PRBs. This study demonstrates that model C1 is able to predict the 1,1,1-TCA breakthrough time and rapidly evaluate the Bio-PRBs retardation performance. The results show that microbial growth and immobilization are the key factors that affect the retardation and remediation performance of Bio-PRBs. The free growth of microorganisms had significant negative effects on hydraulic conductivity (K) in the zero-valent iron (ZVI) region of free microorganism Bio-PRBs (FM-PRBs). The total head loss in the FM-PRB was 9.0 cm, which was significantly greater than the head loss (6.5 cm) of immobilized microorganism Bio-PRBs (IM-PRBs). Compared to ZVI-PRBs and FM-PRBs, the numerical simulation results reveal that microbial immobilization significantly improves the remediation performance of IM-PRBs by 550.9% and 32.7%, respectively. The dual effect of microorganisms leads to significant differences in the 1,1,1-TCA and daughter products (1,1-dichloroethane, 1,1-dichloroethene, chloroethane and vinyl chloride) contaminant-plume evolution between FM-PRBs and IM-PRBs. In addition, model C1 can be utilized to design standard Bio-PRBs for real site of 1,1,1-TCA contanminated groundwater. To meet the safety standard of groundwater as potable water, the width of IM-PRBs needs to be increased by 24 cm. However, in FM-PRBs, the width needs to be increased by 42 cm. Therefore, IM-PRBs save costs significantly. This work has successfully used a model to optimize Bio-PRBs and to predict 1,1,1-TCA and daughter products contaminant-plume evolution in different Bio-PRBs.


Sequential coupling of bio-augmented permeable reactive barriers for remediation of 1,1,1-trichloroethane contaminated groundwater

Wenbing Wang, Yanqing Wu
PMID: 30827025   DOI: 10.1007/s11356-019-04676-3

Abstract

Sequential coupling of high-density luffa sponge (HDLS) immobilized microorganism and permeable reactive barriers (IM Bio-PRBs) was superior to intimate coupling of free microorganism and permeable reactive barriers (FM Bio-PRBs) for remediation of 1,1,1-trichloroethane contaminated groundwater. IM Bio-PRBs had much better performance to removal 1,1,1-trichloroethane (1,1,1-TCA) and prevent the transport of 1,1,1-TCA and inorganic ions (NO
, PO
, and SO
). The majority of them were prevented and accumulated in upgradient of IM Bio-PRBs. 1,1,1-TCA and inorganic ions in there contributed to the much faster growth of microorganism in upgradient aquifer. Therefore, the removal of 1,1,1-TCA and consumption of inorganic ions in upgradient of Bio-PRBs played a constructive role in reducing the processing load of following zero-valent iron (ZVI) PRBs and the negative effect of free microorganism cells (biological clogging) and inorganic ions (chemical clogging) on Bio-PRB permeability. In addition, IM Bio-PRBs were more conducive to accelerate the removal of 1,1,1-TCA in long-term remediation and 1,1,1-TCA residual concentration significantly lower than the safety standard of 0.2 mg L
. The change of terminal by-products of 1,1,1-TCA contaminated groundwater in Bio-PRBs showed that 1,1,1-TCA could be effectively de-chlorinated and mineralized in Bio-PRBs. The reductant H
S (prolong the service life of ZVI-PRBs) was much more produced and utilized in IM Bio-PRBs. Taken together, sequentially coupled IM Bio-PRBs had a better overall performance, and its service life could be prolonged. It was a different design and idea to update conventional PRB remediation technology and theory.


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